molecular formula C21H18O2 B11939706 Methyl 2-benzhydrylbenzoate CAS No. 6624-03-9

Methyl 2-benzhydrylbenzoate

Cat. No.: B11939706
CAS No.: 6624-03-9
M. Wt: 302.4 g/mol
InChI Key: XWPJYAWEQCGKRJ-UHFFFAOYSA-N
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Description

Methyl 2-benzhydrylbenzoate is an organic compound with the molecular formula C21H18O2. It is a benzhydryl ester derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzhydrylbenzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating benzoic acid and methanol with sulfuric acid as the catalyst to produce methyl benzoate, which is then further reacted with benzhydrol to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzoic acid, methanol, and sulfuric acid, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzhydrylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-benzhydrylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-benzhydrylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its ester group allows it to participate in hydrolysis reactions, releasing benzoic acid and methanol, which can further interact with biological systems .

Comparison with Similar Compounds

Uniqueness: Methyl 2-benzhydrylbenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

6624-03-9

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 2-benzhydrylbenzoate

InChI

InChI=1S/C21H18O2/c1-23-21(22)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3

InChI Key

XWPJYAWEQCGKRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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